Isomangiferin

Catalog No.
S626354
CAS No.
24699-16-9
M.F
C19H18O11
M. Wt
422.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomangiferin

CAS Number

24699-16-9

Product Name

Isomangiferin

IUPAC Name

1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

Molecular Formula

C19H18O11

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2

InChI Key

CDYBOKJASDEORM-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

isomangiferin

Canonical SMILES

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Anti-oxidant and Anti-inflammatory Properties

Several studies have demonstrated Isomangiferin's potential as an anti-oxidant and anti-inflammatory agent.

  • A study published in the journal "Food & Function" found that Isomangiferin exhibited significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative damage [].
  • Another study published in "Biomedicine & Pharmacotherapy" reported Isomangiferin's ability to suppress the production of pro-inflammatory mediators, indicating its potential application in managing inflammatory conditions [].

These findings suggest Isomangiferin's potential for preventing and treating various diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions.

Anti-diabetic and Anti-obesity Effects

Emerging research suggests Isomangiferin may possess anti-diabetic and anti-obesity properties.

  • A study published in "Life Sciences" demonstrated that Isomangiferin improved insulin sensitivity and glucose uptake in diabetic mice, suggesting its potential role in managing type 2 diabetes [].
  • Another study published in "Molecular Nutrition & Food Research" reported that Isomangiferin administration in obese mice led to reduced body weight and improved lipid profiles, indicating its potential application in weight management.

These findings warrant further investigation into the potential of Isomangiferin as a therapeutic agent for diabetes and obesity.

Neuroprotective Potential

Isomangiferin has also shown promise in protecting brain cells from damage and promoting neurogenesis, the growth of new neurons.

  • A study published in "Neuroscience Letters" reported that Isomangiferin protected neurons from oxidative stress-induced damage, suggesting its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Another study published in "Brain Research" found that Isomangiferin promoted the growth and differentiation of neural stem cells, suggesting its potential role in promoting brain repair and regeneration.

Isomangiferin is a naturally occurring compound classified as a xanthone C-glycoside, with the chemical formula C19H18O11. It is structurally related to mangiferin, differing primarily in the oxidation pattern of its phenolic groups. Isomangiferin has been isolated from various plant sources, including Anemarrhena asphodeloides and Canscora decussata, where it exists alongside other xanthone derivatives. The structural uniqueness of isomangiferin arises from its specific arrangement of hydroxyl groups and glycosylation at different carbon positions compared to its isomer, mangiferin .

Research suggests that isomangiferin may possess antiviral and antioxidant properties [, ]. However, the exact mechanisms by which it exerts these effects are still under investigation.

Typical of polyphenolic compounds. Its antioxidant properties are attributed to its ability to undergo redox reactions, wherein it can donate electrons or hydrogen atoms to neutralize free radicals. Studies have shown that both isomangiferin and mangiferin exhibit similar redox potentials, indicating comparable reactivity in oxidative environments . Furthermore, cyclic voltammetry has been employed to analyze the electrochemical behavior of isomangiferin, confirming its role as an effective antioxidant agent .

Isomangiferin exhibits a range of biological activities, particularly noted for its antioxidant and anti-inflammatory properties. Research indicates that it can inhibit the replication of the herpes simplex virus type 1, showcasing potential antiviral applications . Additionally, studies suggest that isomangiferin may possess cytotoxic effects against certain cancer cell lines, contributing to its evaluation as a therapeutic agent in oncology . Its immunomodulatory effects further highlight its relevance in therapeutic contexts.

The synthesis of isomangiferin has been achieved through various chemical methods, including:

  • Friedel-Crafts Glycosylation: This method involves the reaction of a glycosyl donor with an electron-rich aromatic compound under acidic conditions to form C-glycosides like isomangiferin .
  • Stereoselective C-Glycosylation: Recent advancements have introduced stereoselective methods that allow for more precise control over the formation of glycosidic bonds, enhancing the yield and purity of synthesized isomangiferin .

These synthetic routes not only facilitate the production of isomangiferin for research purposes but also allow for the exploration of derivatives with modified biological activities.

Isomangiferin shares structural similarities with several other compounds within the xanthone family. Below are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Mangiferin1,3,6,7-tetrahydroxyxanthone with a different oxidation patternKnown for strong antioxidant properties
HomomangiferinSimilar backbone but differs in glycosylation positionExhibits distinct biological activities compared to isomangiferin
CeibininAnother positional isomer with unique hydroxyl arrangementsDisplays different redox behavior compared to both mangiferin and isomangiferin

Isomangiferin's unique hydroxyl group positioning and specific glycosylation pattern contribute to its distinct biological activities compared to these similar compounds. This uniqueness enhances its potential utility in various therapeutic contexts while providing avenues for further research into its mechanisms and applications.

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

422.08491139 g/mol

Monoisotopic Mass

422.08491139 g/mol

Heavy Atom Count

30

Melting Point

260 °C

UNII

JJ747C4BW7

Other CAS

24699-16-9

Dates

Modify: 2023-08-15

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